An In-depth Technical Guide to 4-Nitrophenylsulfur Pentafluoride
An In-depth Technical Guide to 4-Nitrophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrophenylsulfur Pentafluoride, a versatile reagent and building block in modern organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and presents its spectroscopic data. The unique electronic properties conferred by the pentafluorosulfanyl (SF₅) group, a "super-trifluoromethyl" bioisostere, make this compound a valuable tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The information is structured to be a practical resource for scientists engaged in research and development.
Introduction
4-Nitrophenylsulfur pentafluoride, with the CAS number 2613-27-6, is an aromatic compound featuring a nitro group and a pentafluorosulfanyl group attached to a benzene ring.[1] The strong electron-withdrawing nature of both the nitro and the SF₅ groups significantly influences the reactivity of the aromatic ring, making it a valuable intermediate in organic synthesis.[1] This guide will cover the essential technical aspects of this compound, including its properties, synthesis, and reactivity, with a focus on practical applications in a laboratory setting.
Properties of 4-Nitrophenylsulfur Pentafluoride
4-Nitrophenylsulfur pentafluoride is a crystalline solid at room temperature, appearing as a pale yellow to off-white substance.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Nitrophenylsulfur Pentafluoride
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄F₅NO₂S | [1][2] |
| Molecular Weight | 249.16 g/mol | [2] |
| CAS Number | 2613-27-6 | [1][2] |
| Appearance | Pale yellow to off-white crystalline solid | [1] |
| Melting Point | 37-40 °C | [1] |
| Boiling Point | 76-77 °C at 12 mmHg | [2] |
| Purity | >96.0% (GC) | [3] |
| IUPAC Name | pentafluoro-(4-nitrophenyl)-λ⁶-sulfane |
Synthesis of 4-Nitrophenylsulfur Pentafluoride
The synthesis of 4-Nitrophenylsulfur pentafluoride is most commonly achieved through the oxidative fluorination of bis(4-nitrophenyl) disulfide.
Experimental Protocol: Synthesis from Bis(4-nitrophenyl) disulfide
This procedure outlines the synthesis of 4-Nitrophenylsulfur pentafluoride via the direct fluorination of bis(4-nitrophenyl) disulfide.
Materials:
-
Bis(4-nitrophenyl) disulfide
-
Fluorine gas (F₂)
-
Nitrogen gas (N₂)
-
Anhydrous acetonitrile (CH₃CN)
-
Sodium fluoride (NaF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Fluorination reactor equipped with a gas inlet, outlet, thermometer, and a mechanical stirrer
-
Cooling bath (e.g., dry ice/acetone)
-
Gas flow meters
-
Scrubber for fluorine gas (e.g., soda lime)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a fluorination reactor, a solution of bis(4-nitrophenyl) disulfide (1 equivalent) in anhydrous acetonitrile is prepared.
-
The reactor is purged with nitrogen gas and then cooled to -20 °C using a cooling bath.
-
A mixture of fluorine gas and nitrogen gas (typically 10% F₂ in N₂) is bubbled through the solution at a controlled rate. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below -10 °C.
-
The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion of the reaction, the gas flow is stopped, and the reactor is purged with nitrogen to remove any residual fluorine.
-
The reaction mixture is quenched by the addition of sodium fluoride to neutralize any HF formed.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is redissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The final product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 4-Nitrophenylsulfur pentafluoride as a pale yellow solid.
Caption: Synthetic workflow for 4-Nitrophenylsulfur Pentafluoride.
Reactions of 4-Nitrophenylsulfur Pentafluoride
The presence of the strongly deactivating nitro and pentafluorosulfanyl groups makes the aromatic ring of 4-Nitrophenylsulfur pentafluoride highly electron-deficient and susceptible to nucleophilic attack. The nitro group can also undergo reduction to an amino group, providing a versatile handle for further functionalization.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a key transformation, yielding 4-Aminophenylsulfur pentafluoride, a valuable building block for pharmaceuticals and other fine chemicals.
Materials:
-
4-Nitrophenylsulfur pentafluoride
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating plate
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-Nitrophenylsulfur pentafluoride (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5 equivalents).
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-Aminophenylsulfur pentafluoride.
Caption: Workflow for the reduction of 4-Nitrophenylsulfur Pentafluoride.
Palladium-Catalyzed Direct Arylation
4-Nitrophenylsulfur pentafluoride can participate in palladium-catalyzed cross-coupling reactions, demonstrating its utility in the synthesis of complex biaryl structures.
This protocol is adapted from a published procedure.[3]
Materials:
-
4-Nitrophenylsulfur pentafluoride
-
Aryl bromide (e.g., bromobenzene) (2.5 equivalents)
-
(allylPdCl)₂ (2.5 mol%)
-
PCy₃·HBF₄ (7.5 mol%)
-
K₂CO₃ (1.8 equivalents)
-
2,2-dimethylbutyric acid (0.3 equivalents)
-
Toluene
Equipment:
-
Schlenk tube
-
Magnetic stir bar
-
Heating block or oil bath
-
Standard laboratory glassware for inert atmosphere techniques
-
Silica gel for chromatography
Procedure:
-
In a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equivalents).
-
Evacuate the tube and backfill with nitrogen gas (repeat this cycle four times).
-
Add 2,2-dimethylbutyric acid (0.3 equivalents), the aryl bromide (2.5 equivalents), toluene (1.0 mL), and 4-nitrophenylsulfur pentafluoride (0.3 mmol, 1.0 equivalent).
-
Seal the tube with a screw cap and heat the mixture to 130 °C for 15 hours.
-
Cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.[3]
Caption: Logical relationship in the Pd-catalyzed arylation.
Spectroscopic Data
The structural characterization of 4-Nitrophenylsulfur pentafluoride is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for 4-Nitrophenylsulfur Pentafluoride
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts will be downfield due to the strong electron-withdrawing effects of the nitro and SF₅ groups. |
| ¹³C NMR | The carbon NMR spectrum will show four signals for the aromatic carbons. The carbon attached to the SF₅ group will exhibit a complex splitting pattern due to C-F coupling. |
| ¹⁹F NMR | The fluorine NMR spectrum is characteristic of a pentafluorosulfanyl group, typically showing two resonances: a quintet for the four equatorial fluorine atoms and a triplet for the single axial fluorine atom, with a J-coupling of approximately 150 Hz. |
| Mass Spec. | (ESI-MS) m/z: 249.9883 [M]⁻ (Calculated for C₆H₄F₅NO₂S⁻, 249.9883). |
Safety Information
4-Nitrophenylsulfur pentafluoride is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is toxic if swallowed, in contact with skin, or if inhaled.[3] Personal protective equipment, including gloves, lab coat, and safety goggles, should be worn at all times.
Conclusion
4-Nitrophenylsulfur pentafluoride is a valuable and versatile building block in organic synthesis. Its unique electronic properties make it an attractive component for the design of new molecules in the pharmaceutical and materials science fields. This guide has provided a detailed overview of its properties, synthesis, and reactivity, including practical experimental protocols, to aid researchers in its effective utilization.
References
- 1. 4-Nitrophenylsulfur Pentafluoride | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2613-27-6 | 8662-3-X3 | MDL MFCD00221619 | 4-Nitrophenylsulfur pentafluoride | SynQuest Laboratories [synquestlabs.com]
- 3. 4-Nitrophenylsulfur Pentafluoride | 2613-27-6 | TCI AMERICA [tcichemicals.com]
